

An In-depth Technical Guide to 4-Chloro-N-cyclopentylbenzylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-N-cyclopentylbenzylamine

Cat. No.: B185340

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of **4-Chloro-N-cyclopentylbenzylamine**. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development and agrochemical research. This document details experimental protocols for its synthesis, presents key analytical data in structured tables, and includes visualizations of relevant chemical pathways and workflows. **4-Chloro-N-cyclopentylbenzylamine**, also known as Pencycuron-PB-amine, is recognized as a principal metabolite of the fungicide Pencycuron, highlighting its relevance in environmental and toxicological studies.

Molecular Structure and Chemical Properties

4-Chloro-N-cyclopentylbenzylamine is a secondary amine characterized by a 4-chlorobenzyl group and a cyclopentyl group attached to a nitrogen atom. Its structural details and key chemical identifiers are summarized below.

Property	Value	Source
IUPAC Name	N-[(4-chlorophenyl)methyl]cyclopentanamine	[1]
Synonyms	4-Chloro-N-cyclopentylbenzylamine, N-(4-chlorobenzyl)cyclopentanamine, Pencycuron-PB-amine	[1]
CAS Number	66063-15-8	[1]
Molecular Formula	C ₁₂ H ₁₆ ClN	[2]
Molecular Weight	209.72 g/mol	[2]
Appearance	Colorless liquid	[3]
SMILES	<chem>C1CCC(C1)NCC2=CC=C(C=C2)Cl</chem>	[1]
InChI	InChI=1S/C12H16ClN/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2	[2]

Synthesis of 4-Chloro-N-cyclopentylbenzylamine

The primary synthetic route to **4-Chloro-N-cyclopentylbenzylamine** is through the reductive amination of 4-chlorobenzaldehyde with cyclopentylamine. This common and versatile method involves the formation of an intermediate imine, which is then reduced to the final secondary amine product.[4][5]

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination.[4][5][6][7]

Materials:

- 4-chlorobenzaldehyde

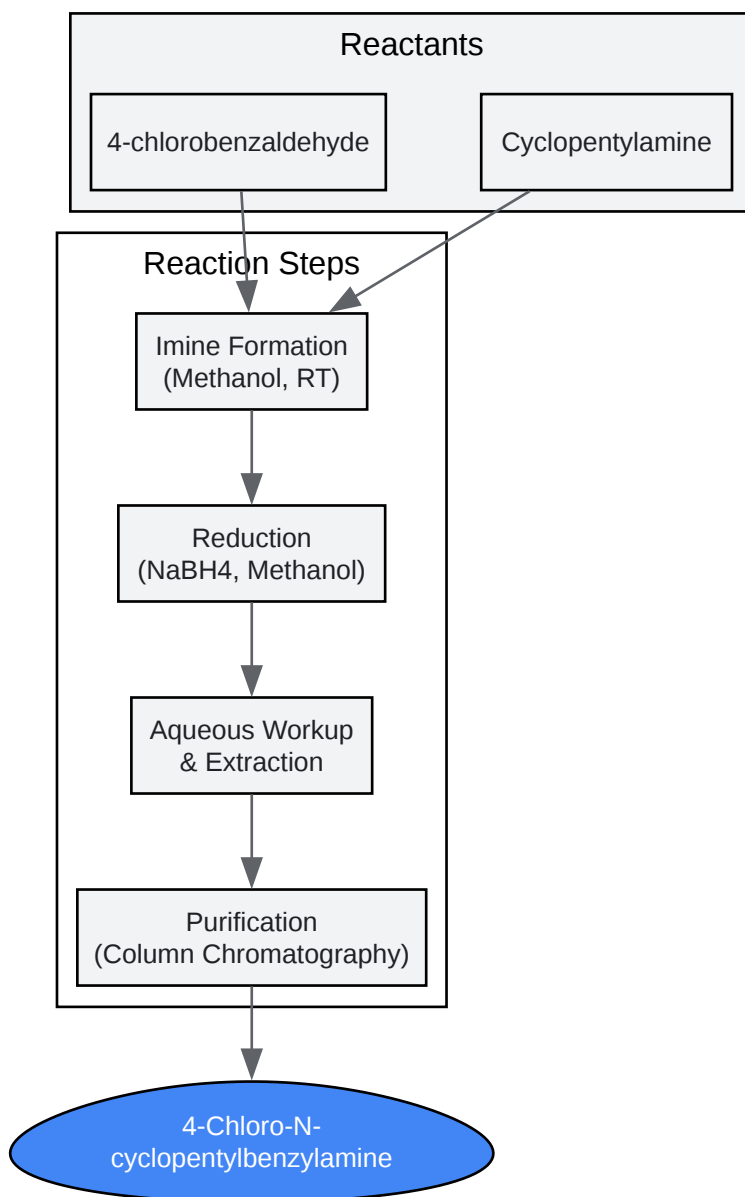
- Cyclopentylamine
- Sodium borohydride (NaBH₄)
- Methanol (or Ethanol)
- Dichloromethane (or Ethyl Acetate)
- Anhydrous Magnesium Sulfate (or Sodium Sulfate)
- Hydrochloric Acid (1 M)
- Sodium Bicarbonate (saturated aqueous solution)

Procedure:

- In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in methanol.
- Add cyclopentylamine (1.1 equivalents) to the solution at room temperature and stir for 1-2 hours to facilitate the formation of the imine intermediate.
- Cool the reaction mixture in an ice bath.
- Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours.
- Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Add dichloromethane to the residue and transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **4-Chloro-N-cyclopentylbenzylamine** can be further purified by column chromatography on silica gel if necessary.

Synthesis Workflow for 4-Chloro-N-cyclopentylbenzylamine



[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis of **4-Chloro-N-cyclopentylbenzylamine**.

Spectroscopic Data

The structural confirmation of **4-Chloro-N-cyclopentylbenzylamine** is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the molecular framework.

^1H NMR:

- Aromatic Protons: Signals corresponding to the protons on the 4-chlorophenyl ring.
- Benzyl Protons: A singlet for the two protons of the methylene bridge ($-\text{CH}_2-$).
- Cyclopentyl Protons: Signals for the methine proton attached to the nitrogen and the methylene protons of the cyclopentyl ring.

^{13}C NMR:

- The spectrum will show distinct signals for each carbon environment, including the substituted aromatic carbons, the benzylic carbon, and the carbons of the cyclopentyl ring.[\[8\]](#)
[\[9\]](#)[\[10\]](#)

Carbon Environment	Approximate Chemical Shift (ppm)
C=O (Ketone/Aldehyde)	190-215
C=O (Acid/Ester/Amide)	160-185
Aromatic/Alkene C	110-160
C≡C	65-90
C-O	50-90
C-N	30-60
Alkyl C	5-45

Note: This is a general reference table for ^{13}C NMR chemical shifts.[\[9\]](#)[\[11\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

- **Molecular Ion Peak (M⁺):** Expected at m/z 209 (for ^{35}Cl) and 211 (for ^{37}Cl) with an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.
- **Major Fragments:** Common fragmentation pathways for N-benzylamines include cleavage at the benzylic C-N bond, leading to the formation of a tropylium ion or related fragments, and fragmentation of the cyclopentyl ring.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

m/z	Possible Fragment
209/211	[M] ⁺
125/127	[ClC ₆ H ₄ CH ₂] ⁺
84	[C ₅ H ₉ NH] ⁺
69	[C ₅ H ₉] ⁺

Note: This table represents predicted major fragments based on typical fragmentation patterns.[\[12\]](#)[\[15\]](#)

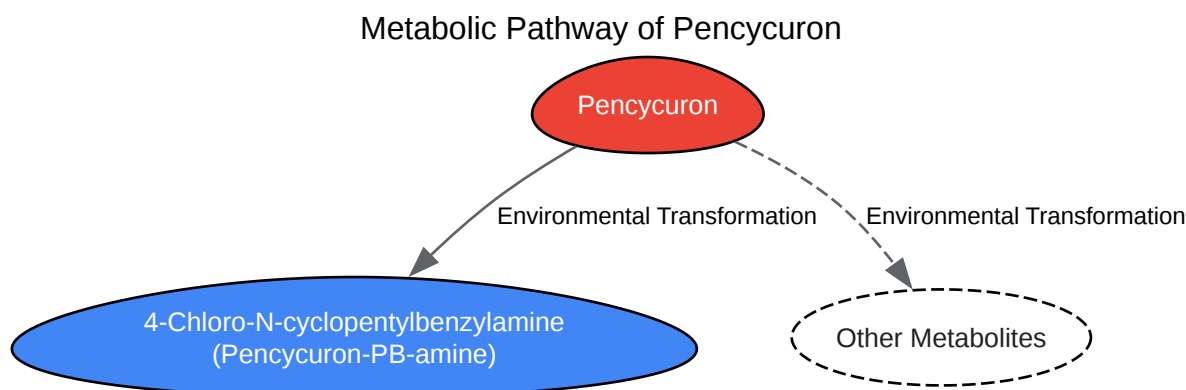
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm ⁻¹)	Vibration
3300-3500	N-H stretch (secondary amine)
3000-3100	Aromatic C-H stretch
2850-2960	Aliphatic C-H stretch
1450-1600	C=C stretch (aromatic ring)
1090-1120	C-N stretch
1015	C-Cl stretch

Biological and Toxicological Context

4-Chloro-N-cyclopentylbenzylamine is a known environmental transformation product of the fungicide Pencycuron.[\[16\]](#) Pencycuron acts by inhibiting mitosis and cell division in fungi.[\[17\]](#) As a metabolite, the biological activity and toxicological profile of **4-Chloro-N-cyclopentylbenzylamine** are of significant interest in environmental science and food safety. Studies have indicated its potential for toxicity in humans and aquatic organisms.[\[18\]](#)



[Click to download full resolution via product page](#)

A simplified diagram showing the formation of **4-Chloro-N-cyclopentylbenzylamine** from Pencycuron.

Applications in Research and Development

Given its structural similarity to compounds with known biological activities, **4-Chloro-N-cyclopentylbenzylamine** and its derivatives are of interest in several areas:

- **Agrochemical Research:** As a metabolite of a known fungicide, it serves as a reference standard in residue analysis and environmental fate studies.[18] There is also potential for the development of new fungicidal candidates based on this scaffold.
- **Drug Discovery:** The N-benzylcyclopentylamine moiety is a feature in various compounds explored for their pharmacological properties. Further derivatization could lead to the discovery of novel therapeutic agents.
- **Organic Synthesis:** It can be used as a building block in the synthesis of more complex molecules, such as γ -lactams.[19]

Conclusion

4-Chloro-N-cyclopentylbenzylamine is a molecule of interest at the intersection of synthetic chemistry, agrochemical science, and toxicology. This guide provides a foundational understanding of its structure, synthesis, and properties, intended to facilitate further research and development in these fields. The detailed protocols and compiled data serve as a practical

resource for laboratory work, while the contextual information highlights the broader scientific relevance of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-chloro-N-cyclopentylbenzylamine | C₁₂H₁₆ClN | CID 834083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. gctlc.org [gctlc.org]
- 5. researchgate.net [researchgate.net]
- 6. ERIC - EJ1069032 - Solvent-Free Reductive Amination: An Organic Chemistry Experiment, Journal of Chemical Education, 2015-Jul [eric.ed.gov]
- 7. Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Semantic Scholar [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Pencycuron | C₁₉H₂₁ClN₂O | CID 91692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Pencycuron (Ref: NTN 19701) [sitem.herts.ac.uk]

- 18. [hpc-standards.com](https://www.hpc-standards.com) [[hpc-standards.com](https://www.hpc-standards.com)]
- 19. Pencycuron-PB-amine CAS:66063-15-8 EC:266-097-9 [[cpachem.com](https://www.cpachem.com)]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chloro-N-cyclopentylbenzylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185340#molecular-structure-of-4-chloro-n-cyclopentylbenzylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com